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Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for

allylamine (prop-2-en-1-amine), a fundamental building block in chemical synthesis. Tailored

for researchers, scientists, and drug development professionals, this document moves beyond

a simple data repository. It synthesizes the principles of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) to create a holistic and self-validating framework for

the structural elucidation of this primary amine. We will explore the causality behind spectral

features, present detailed experimental considerations, and integrate the data to demonstrate a

logical workflow for unambiguous molecular identification.

Infrared (IR) Spectroscopy: Probing Functional
Groups
The Vibrational Signature of Allylamine
Infrared spectroscopy is the initial, foundational step in the characterization of allylamine. Its

power lies in the rapid and definitive identification of key functional groups. The spectrum is a

composite of vibrations from its two defining moieties: the primary amine (-NH₂) and the

terminal alkene (-CH=CH₂).

The primary amine functionality is readily identified by a characteristic pair of sharp, medium-

intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric

N-H stretching modes.[1][2] These are diagnostically distinct from the broader O-H stretches of

alcohols that appear in the same region.[2] Furthermore, the N-H "scissoring" bend provides a
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strong absorption between 1650-1580 cm⁻¹, while the aliphatic C-N stretch is observed in the

1250-1020 cm⁻¹ range.[3][4]

The vinyl group contributes its own set of characteristic absorptions, including the C=C stretch

around 1645 cm⁻¹ and the sharp =C-H stretching vibrations just above 3000 cm⁻¹.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Causality &
Insights

~3360 & ~3290

N-H Stretch

(Asymmetric &

Symmetric)

Medium, Sharp

This doublet is a

hallmark of a primary

amine (R-NH₂).[4][5]

The two bands arise

from the hydrogens

stretching in-phase

and out-of-phase.

~3080 =C-H Stretch (Vinyl) Medium, Sharp

Indicates sp² C-H

bonds, confirming the

presence of the

alkene group.

~2920 & ~2850 C-H Stretch (Aliphatic) Medium

Corresponds to the

sp³ C-H bonds of the

allylic -CH₂- group.

~1645 C=C Stretch (Alkene) Medium

Confirms the

presence of the

carbon-carbon double

bond.

~1600 N-H Bend (Scissoring) Strong

This strong absorption

is characteristic of the

deformation of the -

NH₂ group.[3]

~1420
=C-H Bend (In-plane

Scissoring)
Medium

A key deformation

mode for the terminal

methylene (=CH₂)

group.

~1265 C-N Stretch (Aliphatic) Medium-Weak

The position is

characteristic of an

aliphatic amine.[6]

~990 & ~915 =C-H Bend (Out-of-

plane Wag)

Strong These two strong

bands are highly
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diagnostic for a mono-

substituted (terminal)

alkene.

~850 N-H Wag Broad, Strong

A broad absorption

resulting from the out-

of-plane bending of

the N-H bonds.[3]

Note: Exact peak positions can vary slightly based on sample preparation (e.g., neat liquid, gas

phase, or solution) and instrument resolution.[7]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is the preferred method for acquiring the IR spectrum of liquid allylamine due to its

simplicity and minimal sample preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal.

Sample Application: Apply a single drop of allylamine directly onto the center of the ATR

crystal.

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and

the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution

of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft laboratory wipe.

Diagram: Key Vibrational Modes of Allylamine
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Allylamine: Key IR Regions

Functional Groups

Characteristic IR Absorption Regions (cm⁻¹)

Primary Amine
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N-H Bend
~1600

Terminal Alkene
(-CH=CH2)

=C-H Stretch
~3080

C=C Stretch
~1645

=C-H Bend
~915, 990

Alkyl Chain
(-CH2-)

C-H Stretch
~2850-2920

Click to download full resolution via product page

Caption: Correlation of allylamine's functional groups with their diagnostic IR absorption

regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
¹H NMR Spectroscopy: Elucidating Proton Environments
¹H NMR spectroscopy provides detailed information about the electronic environment,

connectivity, and spatial arrangement of protons in the molecule. The spectrum of allylamine is

a classic example of how chemical shift, spin-spin coupling, and signal integration are used to

assemble a molecular structure.
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The structure of allylamine (H₂N-C³H₂-C²H=C¹H₂) gives rise to four distinct proton signals.

C³ Protons (-CH₂N): These protons are adjacent to the electron-withdrawing nitrogen atom,

which deshields them, causing their signal to appear downfield compared to a standard

alkane. They are coupled to the proton on C².

C² Proton (=CH-): This proton is part of the vinyl system and is coupled to the protons on C³

(allylic coupling) and the two protons on C¹ (vicinal cis and trans coupling), resulting in a

complex multiplet.

C¹ Protons (=CH₂): These two protons are diastereotopic. One is cis to the proton on C² and

the other is trans. Because the cis and trans coupling constants are different, and they are

also coupled to the C² proton (geminal coupling), they appear as two separate signals, each

a complex multiplet.

N¹ Protons (-NH₂): The amine protons are subject to hydrogen bonding and rapid chemical

exchange. This typically results in a broad singlet.[2] Their chemical shift is highly dependent

on solvent and concentration.[6]

Proton Label
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

H₂N- ~1.1 broad singlet - 2H

-CH₂-N ~3.3
doublet of triplets

(dt)
³J = 6.2, ⁴J ≈ 1.4 2H

=CH- ~5.9 ddt

³J_trans = 17.2,

³J_cis = 10.2,

³J_allyl = 6.2

1H

=CH₂(cis) ~5.1 ddt

³J_cis = 10.2,

²J_gem ≈ 1.4,

⁴J_allyl ≈ 1.4

1H

=CH₂(trans) ~5.2 ddt

³J_trans = 17.2,

²J_gem ≈ 1.4,

⁴J_allyl ≈ 1.4

1H
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Data compiled from spectral databases and typical values.[8][9][10] The large ³J values (~17

and 10 Hz) are definitive for trans and cis relationships across a double bond, respectively.[11]

The -NH₂ signal is often broad and may not show clear coupling. A key confirmatory

experiment is the D₂O shake. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-

acquiring the spectrum will result in the disappearance of the -NH₂ signal. This occurs because

the acidic protons of the amine rapidly exchange with the deuterium atoms from D₂O,

becoming NMR-inactive.[2]

Sample Preparation: Dissolve ~5-10 mg of allylamine in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like

tetramethylsilane (TMS, δ 0.00).

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H

frequency (e.g., 400 MHz). Standard procedures for locking onto the deuterium signal of the

solvent and shimming the magnetic field for homogeneity are performed.

Acquisition: A standard ¹H pulse sequence is used. Key parameters include a 30-45° pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-

16 scans are sufficient.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to yield the final spectrum. The spectrum is then

referenced to TMS.

Caption: Allylamine structure with labeled protons corresponding to their ¹H NMR chemical

shifts.

¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of allylamine is simple, showing three distinct

signals for the three unique carbon atoms.
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Carbon Atom Chemical Shift (δ, ppm) Causality & Insights

CH₂= ~117.4

The terminal sp² carbon,

appearing in the typical alkene

region.

=CH- ~136.5

The internal sp² carbon,

deshielded relative to the

terminal carbon.

-CH₂-N ~44.5

The sp³ carbon attached to the

nitrogen atom. Its chemical

shift is significantly influenced

by the electronegative

nitrogen.

Data from SpectraBase.[12]

The protocol is similar to ¹H NMR, but with key differences:

Concentration: A higher sample concentration (~20-50 mg in 0.6 mL) is often required due to

the lower natural abundance of ¹³C.

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400

MHz instrument).

Acquisition: A standard proton-decoupled pulse sequence is used to produce singlets for all

carbons. A longer acquisition time and a greater number of scans (hundreds to thousands)

are necessary to achieve adequate signal-to-noise.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
The Nitrogen Rule and the Molecular Ion
Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial

structural information. For allylamine (C₃H₇N), the Nitrogen Rule is a primary diagnostic check.

This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal
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molecular weight.[1][2] The molecular weight of allylamine is 57.09 g/mol , and its electron

ionization (EI) mass spectrum shows a molecular ion peak (M⁺˙) at a mass-to-charge ratio

(m/z) of 57.[13]

Fragmentation Analysis: The Alpha-Cleavage Pathway
The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage.[14][15]

This involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. This

process is energetically favorable because it results in a resonance-stabilized iminium cation.

For allylamine, the bond between C² and C³ cleaves, leading to the formation of a vinyl radical

and the base peak of the spectrum, the [CH₂NH₂]⁺ ion at m/z 30.

Data Summary & Interpretation
m/z

Proposed
Fragment

Identity Significance

57 [C₃H₇N]⁺˙ Molecular Ion

Confirms the

molecular weight and

follows the Nitrogen

Rule.

56 [C₃H₆N]⁺ [M-H]⁺

Loss of a hydrogen

atom, common for

amines.[16]

42 [C₂H₄N]⁺ [M-CH₃]⁺

Loss of a methyl

radical

(rearrangement may

occur).

30 [CH₄N]⁺ [CH₂=NH₂]⁺

Base Peak from α-

cleavage. Highly

diagnostic for a

primary amine with an

unbranched α-carbon.

[15]
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Data compiled from NIST Mass Spectrometry Data Center.[13]

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: A small amount of allylamine is introduced into the mass spectrometer,

typically via a gas chromatography (GC) inlet or direct injection, where it is vaporized under

high vacuum.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This ejects an electron from the molecule, creating a

positively charged radical ion (M⁺˙).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions strike a detector, generating a signal proportional to their

abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Diagram: Primary Fragmentation of Allylamine
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CH₂=CH-CH₂-NH₂

[CH₂=CH-CH₂-NH₂]⁺˙
m/z = 57

 -e⁻ (70 eV)

α-Cleavage

[CH₂=NH₂]⁺
m/z = 30

(Base Peak)

•CH=CH₂

(Vinyl Radical)

Click to download full resolution via product page

Caption: The dominant EI-MS fragmentation pathway for allylamine is alpha-cleavage.

Integrated Analysis Workflow
A Self-Validating Approach to Structural Confirmation
No single technique provides the complete structural picture. The true power of spectroscopic

analysis lies in integrating the data from IR, NMR, and MS into a cohesive and self-validating

conclusion. The workflow is a logical process of elimination and confirmation.

MS: Establishes the molecular weight (m/z 57) and the presence of nitrogen (Nitrogen Rule).

IR: Confirms the presence of a primary amine (doublet ~3300 cm⁻¹, bend ~1600 cm⁻¹) and a

terminal alkene (=C-H wag ~915/990 cm⁻¹).

¹³C NMR: Confirms the carbon count (3 signals) and types (two sp², one sp³).

¹H NMR: Assembles the pieces, showing the connectivity between the -CH₂- group, the -

CH= group, and the =CH₂ group through spin-spin coupling, confirming the "allyl" structure
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attached to the amine.

This integrated approach ensures that the proposed structure of allylamine is consistent with

all observed spectroscopic evidence, providing a high degree of confidence for researchers

and developers.

Diagram: Spectroscopic Identification Workflow

Unknown Sample
(Allylamine)

Mass Spec (EI) IR (ATR-FTIR) ¹H & ¹³C NMR

Structure Confirmed:
Prop-2-en-1-amine

• MW = 57
• Odd M⁺ (Nitrogen Rule)

• Base Peak m/z 30 (α-cleavage)

• Primary Amine (N-H stretch/bend)
• Terminal Alkene (C=C, =C-H vibrations)

• 3 unique carbons
• Confirms H₂N-CH₂-CH=CH₂ connectivity

  via coupling patterns

Click to download full resolution via product page

Caption: Logical workflow for the unambiguous identification of allylamine using integrated

spectroscopy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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